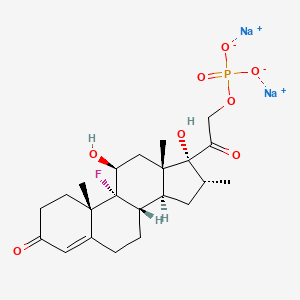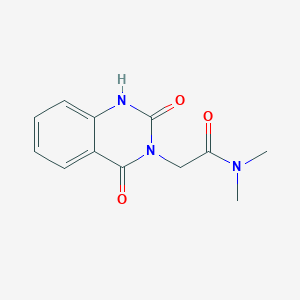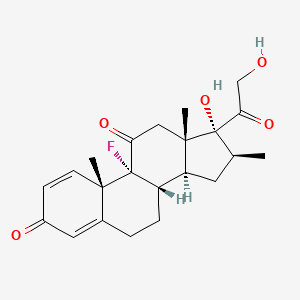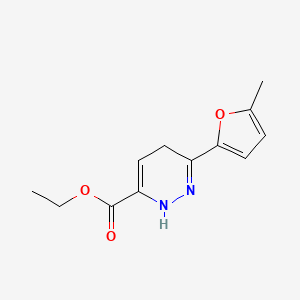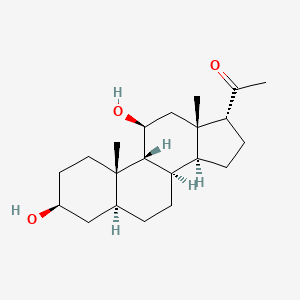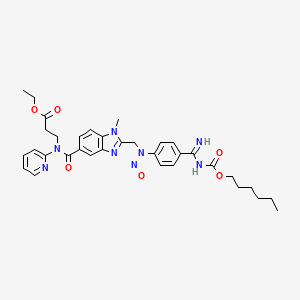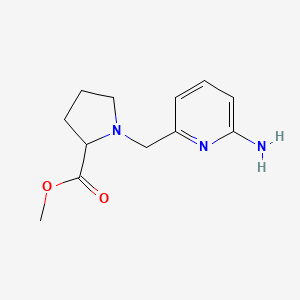![molecular formula C12H20O6 B13851592 [(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol typically involves multi-step organic reactions. Common starting materials may include dioxolane derivatives and furan compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. Optimization of reaction parameters such as concentration, temperature, and pressure is crucial to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression.
Comparación Con Compuestos Similares
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can be compared with other spiro compounds, such as spiro[cyclohexane-1,2’-oxirane] and spiro[1,3-dioxolane-4,4’-piperidine]
Conclusion
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a compound of significant interest due to its unique structure and potential applications in various scientific fields
Propiedades
Fórmula molecular |
C12H20O6 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-6-12(18-10)9-8(7(5-13)15-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
Clave InChI |
KKYWZUFDUCTWSE-ARHDFHRDSA-N |
SMILES isomérico |
CC1(OC[C@]2(O1)[C@@H]3[C@H]([C@H](O2)CO)OC(O3)(C)C)C |
SMILES canónico |
CC1(OCC2(O1)C3C(C(O2)CO)OC(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


